Prevasore vs. Dermalex in Skin Deterioration Prevention: A Quantitative Head-to-Head Comparison
In a randomized trial comparing Prevasore lotion to Dermalex (lotion containing Cosbiol and Allantoin) for skin deterioration over 3 weeks, Prevasore demonstrated a 41% lower relative risk of skin deterioration (RR 0.59, 95% CI 0.25 to 1.4) [1]. The absolute risk reduction was 90 fewer cases per 1000 patients. For the endpoint of skin blistering, Prevasore resulted in 0% blistering (0/54 patients) compared to 6% (3/50 patients) in the Dermalex group (Peto OR 0.12, 95% CI 0.01 to 1.18) [1].
| Evidence Dimension | Skin deterioration rate and skin blistering incidence |
|---|---|
| Target Compound Data | 7/54 (13%) skin deterioration; 0/54 (0%) skin blistering |
| Comparator Or Baseline | Dermalex (Cosbiol + Allantoin): 11/50 (22%) skin deterioration; 3/50 (6%) skin blistering |
| Quantified Difference | Skin deterioration: RR 0.59 (95% CI 0.25–1.4); absolute difference -90 per 1000. Skin blistering: Peto OR 0.12 (95% CI 0.01–1.18); absolute difference -52 per 1000 |
| Conditions | Randomized trial; 3-week follow-up; assessment on a 5-point scale; N=104 patients at risk of pressure ulcers [1] |
Why This Matters
This direct comparator evidence provides a quantitative basis for selecting Prevasore over Dermalex for pressure ulcer prevention protocols, despite the wide confidence intervals indicating a need for larger confirmatory trials.
- [1] National Clinical Guideline Centre (UK). The Prevention and Management of Pressure Ulcers in Primary and Secondary Care. London: National Institute for Health and Care Excellence (NICE); 2014 Apr. (NICE Clinical Guidelines, No. 179.) Table 107, Clinical evidence profile: Prevasore versus Dermalex (lotion containing Cosbiol and Allantoin). View Source
